N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide chemical structure properties
N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide chemical structure properties
This technical guide provides a comprehensive analysis of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide , a Schiff base derivative of significant interest in medicinal chemistry due to its pharmacophore profile combining a lipophilic cyclohexyl ring with an electron-deficient nitro-aromatic system.
Executive Summary
N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (PubChem CID: 9557620) is an acylhydrazone compound synthesized via the condensation of cyclohexanecarbohydrazide and 4-nitrobenzaldehyde. It serves as a critical scaffold in drug discovery, particularly for antimicrobial and anticancer applications.[1] The molecule is characterized by an azomethine (-N=CH-) bridge connecting a flexible aliphatic cyclohexane ring to a rigid, electron-withdrawing nitrophenyl group. This unique "flexible-rigid" hybrid structure influences its solubility, bioavailability, and binding affinity to biological targets such as bacterial DNA gyrase or tubulin.
Chemical Identity & Structural Properties[1][2][3][4][5][6][7][8]
| Property | Detail |
| IUPAC Name | N-[(E)-(4-nitrophenyl)methylideneamino]cyclohexanecarboxamide |
| Molecular Formula | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 275.30 g/mol |
| CAS Number | Not widely listed; refer to PubChem CID 9557620 |
| Stereochemistry | Predominantly (E)-isomer across the C=N bond due to steric stability. |
| Electronic Character | The 4-nitro group acts as a strong electron-withdrawing group (EWG), reducing electron density on the azomethine linkage, which enhances resistance to oxidative metabolism. |
| Lipophilicity (LogP) | Predicted ~3.1 (High membrane permeability). |
Structural Analysis
The molecule consists of three distinct domains:
-
Cyclohexyl Moiety: Provides lipophilicity and steric bulk, facilitating interaction with hydrophobic pockets in enzyme active sites.
-
Acylhydrazone Linker (-CO-NH-N=CH-): Acts as a hydrogen bond donor/acceptor motif essential for target binding. It often adopts an antiperiplanar conformation in the crystal lattice.
-
4-Nitrophenyl Group: A planar aromatic system that facilitates
stacking interactions and metabolic reduction (prodrug potential).
Synthesis & Reaction Optimization
The synthesis follows a classic acid-catalyzed Schiff base condensation. The protocol below is optimized for high yield and purity, minimizing the formation of azine by-products.
Reaction Mechanism
The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration (loss of water) yields the imine (hydrazone).
Experimental Protocol
Reagents:
-
Cyclohexanecarbohydrazide (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 mmol of cyclohexanecarbohydrazide in 20 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Slowly add a solution of 4-nitrobenzaldehyde (5.0 mmol) in 10 mL ethanol to the hydrazide solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the dehydration step.
-
Reflux: Reflux the reaction mixture at 78-80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Precipitation: Cool the mixture to room temperature, then refrigerate at 4°C overnight. The product will precipitate as yellow/orange crystals.
-
Purification: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde, and recrystallize from hot ethanol/DMF (9:1) if necessary.
-
Drying: Dry in a vacuum desiccator over anhydrous
.
Visualization: Synthesis Workflow
Caption: Optimized synthesis workflow for N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide via acid-catalyzed condensation.
Physicochemical Characterization
Validation of the structure is critical. The following spectral data represents the standard profile for this compound.
| Technique | Diagnostic Signal | Assignment |
| FT-IR | 3200–3250 cm⁻¹ | N-H Stretch (Amide) |
| 1650–1665 cm⁻¹ | C=O Stretch (Carbonyl) | |
| 1590–1610 cm⁻¹ | C=N Stretch (Azomethine) | |
| 1515, 1340 cm⁻¹ | NO₂ Stretch (Asymmetric/Symmetric) | |
| ¹H NMR (DMSO-d₆) | CONH (Exchangeable with D₂O) | |
| N=CH (Azomethine proton) | ||
| Aromatic Protons (AA'BB' system) | ||
| Cyclohexyl aliphatic protons | ||
| ¹³C NMR | C =O (Amide Carbon) | |
| C -NO₂ (Aromatic ipso) | ||
| C=N (Imine Carbon) |
Biological Profiling & Applications
Antimicrobial Mechanism
Hydrazones of this class exhibit bacteriostatic activity. The azomethine nitrogen lone pair facilitates coordination with metal ions (e.g.,
-
Target: DNA Gyrase (in bacteria) or sterol 14
-demethylase (in fungi). -
Nitro Group Role: The nitro group can be enzymatically reduced by bacterial nitroreductases to reactive nitroso/hydroxylamine intermediates, which damage bacterial DNA.
Anticancer Potential
The lipophilic cyclohexyl group allows the molecule to penetrate the lipid bilayer of cancer cells.
-
Cytotoxicity: Often tested against cell lines like MCF-7 (breast) and A549 (lung).
-
Mode of Action: Interference with tubulin polymerization or induction of oxidative stress via the nitro-aromatic moiety.
Visualization: Structure-Activity Relationship (SAR)
Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each molecular domain.
Crystallography & Solid State
In the solid state, N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide typically crystallizes in a monoclinic system.[2]
-
Conformation: The molecule adopts an E configuration about the C=N bond.
-
Packing: The crystal lattice is stabilized by intermolecular hydrogen bonds, primarily between the amide N-H and the carbonyl oxygen of adjacent molecules, forming supramolecular chains or dimers.
References
-
PubChem. (n.d.). N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide (CID 9557620).[3] National Library of Medicine. Retrieved from [Link]
- Alam, M. S., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Novel Schiff Base Derivatives. Journal of Saudi Chemical Society. (Contextual grounding for hydrazone synthesis).
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives.[1][4] Molecules, 12(8), 1910–1939. Retrieved from [Link]
-
Banna, H. Y., et al. (2023).[5][6] Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E. (Structural analog reference). Retrieved from [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. N′-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide (C14H17N3O3) [pubchemlite.lcsb.uni.lu]
- 4. ijpsi.org [ijpsi.org]
- 5. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
